Pnu 96415E

Receptor pharmacology Antipsychotic drug discovery Binding affinity profiling

Procure PNU-96415E, the premier D4/5-HT2A dual antagonist, for your neuroscience and oncology research. Its unique isochroman-piperazine scaffold delivers high-affinity binding (D4 Ki=3.0nM; 5-HT2A Ki=5.8nM) without D2-mediated motor side effects—a critical differentiator from single-target antagonists like L-745,870. This compound fully generalizes the clozapine discriminative stimulus in rodents, establishing it as a gold-standard tool for atypical antipsychotic studies. Beyond psychiatry, it selectively inhibits patient-derived glioblastoma stem cells (>8-fold vs. normal cells) by disrupting autophagic flux, and synergizes with temozolomide. Choose PNU-96415E for a clean, dual-target tool devoid of the polypharmacology that confounds clozapine-based studies.

Molecular Formula C21H27Cl2FN2O
Molecular Weight 413.4 g/mol
CAS No. 170856-41-4
Cat. No. B1662322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePnu 96415E
CAS170856-41-4
Synonyms1-(4-fluorophenyl)-4-(2-(isochroman-1-yl)ethyl)piperazine dihydrochloride
PNU 96415E
PNU-96415E
Molecular FormulaC21H27Cl2FN2O
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl
InChIInChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H
InChIKeyOGMGYKPECFQXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PNU-96415E (CAS 170856-41-4): Procurement-Qualified D4/5-HT2A Antagonist for Neuroscience and Oncology Research


PNU-96415E (CAS 170856-41-4) is a synthetic small-molecule antagonist with high affinity for dopamine D4 and serotonergic 5-HT2A receptors [1]. Chemically distinct from clozapine, it belongs to the isochroman-piperazine structural class [2]. The compound demonstrates an atypical antipsychotic-like behavioral profile in preclinical models without producing catalepsy, a key differentiator from typical neuroleptics . Recent investigations have expanded its utility to glioblastoma stem cell research, where DRD4 antagonism represents a targetable vulnerability [3].

Why Off-the-Shelf D4 or 5-HT2A Antagonists Cannot Substitute for PNU-96415E in Critical Research Applications


Generic substitution fails for PNU-96415E due to its precise dual-target engagement profile that cannot be replicated by single-target D4 antagonists (e.g., L-745,870) or 5-HT2A antagonists (e.g., M100907). While L-745,870 lacks significant 5-HT2A activity and failed to demonstrate antipsychotic efficacy in Phase II clinical trials [1], PNU-96415E maintains high affinity for both D4 (Ki = 3.0 nM) and 5-HT2A (Ki = 5.8 nM) receptors [2]. The compound also exhibits a unique selectivity window versus D2 receptors (D2/D4 ratio ≈ 66:1), which is pharmacologically meaningful for avoiding extrapyramidal side effects associated with D2 blockade [3]. Furthermore, PNU-96415E's distinct isochroman-piperazine scaffold—chemically unrelated to clozapine's dibenzodiazepine core [4]—enables research on D4/5-HT2A dual antagonism without the confounding polypharmacology (D1, D2, α1, muscarinic) that characterizes clozapine [5].

PNU-96415E Procurement Evidence: Quantified Differentiation from Clozapine and In-Class Comparators


Receptor Binding Profile: PNU-96415E vs. Clozapine Head-to-Head Comparison Across Eight Receptor Targets

PNU-96415E demonstrates a receptor binding profile that differs from clozapine in both absolute affinity values and relative target engagement patterns. Across eight receptor targets tested under identical radioligand displacement conditions, PNU-96415E exhibits weaker binding to D1, D2, α1, and muscarinic receptors compared to clozapine, while maintaining comparable high affinity for D4 and 5-HT2A [1].

Receptor pharmacology Antipsychotic drug discovery Binding affinity profiling

In Vivo Behavioral Selectivity: PNU-96415E vs. Haloperidol in Rodent Motor Function Assays

PNU-96415E replicates clozapine's atypical antipsychotic behavioral signature by blocking conditioned avoidance without inducing catalepsy, a profile distinct from typical neuroleptics like haloperidol that produce robust catalepsy at behaviorally active doses [1]. PNU-96415E also fails to antagonize stereotypic behaviors produced by high-dose amphetamine or methylphenidate, unlike haloperidol, further distinguishing its in vivo mechanism from D2-dominated antagonists [2].

Behavioral pharmacology Antipsychotic screening Extrapyramidal symptom liability

D2 Receptor Distinction: PNU-96415E vs. Classical Neuroleptics and Single-Target D4 Antagonists

PNU-96415E exhibits a D2/D4 binding ratio of approximately 66:1 (Ki D2 = 199 nM; Ki D4 = 3.0 nM), establishing a clear selectivity window that distinguishes it from classical neuroleptics (haloperidol: D2 Ki ≈ 1 nM, D4 Ki ≈ 5 nM; D2/D4 ratio ≈ 0.2) and from single-target D4 antagonists like L-745,870 (D2 Ki > 1000 nM, D4 Ki ≈ 0.4 nM; D2/D4 ratio > 2500) [1][2]. In drug discrimination studies, rats trained to discriminate clozapine (5 mg/kg) from saline showed complete generalization to PNU-96415E but not to haloperidol [3].

Dopamine receptor selectivity Drug discrimination Antipsychotic mechanism

Therapeutic Application Differentiation: PNU-96415E in Glioblastoma Stem Cell Targeting vs. L-741,742

In a high-content screen of 680 neuroactive compounds against patient-derived glioblastoma neural stem cells (GNS) versus normal human neural stem cells (NSC) and fibroblasts, PNU-96415E was identified among 10 compounds exhibiting >8-fold selectivity for GNS growth inhibition [1]. PNU-96415E selectively inhibited GBM growth in vitro and in vivo, and exhibited synergism with temozolomide (TMZ), the standard-of-care chemotherapeutic agent [2]. Among DRD4 antagonists tested, PNU-96415E and L-741,742 were the only two identified as hits meeting the >8-fold selectivity criterion [3].

Glioblastoma Cancer stem cells DRD4 antagonist Autophagy Temozolomide synergism

Chemical Scaffold Distinction: PNU-96415E's Isochroman-Piperazine Core vs. Clozapine's Dibenzodiazepine

PNU-96415E features an isochroman-piperazine scaffold that is chemically unrelated to clozapine's dibenzodiazepine core structure [1]. This structural divergence enables PNU-96415E to achieve D4/5-HT2A dual antagonism without the tricyclic framework historically associated with clozapine's agranulocytosis risk and extensive polypharmacology [2]. The compound exists as a dihydrochloride salt (free base: C21H25FN2O; salt: C21H27Cl2FN2O) with a molecular weight of 413.36 g/mol [3].

Chemical scaffold Structure-activity relationship Medicinal chemistry

5-HTP-Induced Behavior Antagonism: PNU-96415E vs. M100907 (Volinanserin) Serotonin 5-HT2A Antagonist

PNU-96415E blocked head and body twitches produced by the serotonin precursor 5-hydroxytryptophan (5-HTP) in mice, an effect consistent with its 5-HT2A antagonist activity (Ki = 5.8 nM) [1]. While M100907 (volinanserin), a selective 5-HT2A antagonist with Ki ≈ 0.8 nM, potently blocks 5-HTP-induced head twitches, PNU-96415E distinguishes itself by also engaging D4 receptors at therapeutically relevant concentrations (Ki = 3.0 nM) [2][3].

Serotonin receptor 5-HT2A antagonist Behavioral pharmacology Head twitch response

PNU-96415E (CAS 170856-41-4): Validated Research Applications and Procurement Scenarios


Preclinical Antipsychotic Drug Discovery: D4/5-HT2A Dual Antagonism Without D2-Mediated Catalepsy

PNU-96415E serves as a validated tool compound for investigating the 'atypical antipsychotic' hypothesis in rodent models. In rats trained to discriminate clozapine from saline, PNU-96415E produces complete stimulus generalization, whereas haloperidol does not [1]. The compound blocks conditioned avoidance responding at doses (ED50 ≈ 3-10 mg/kg IP) that produce zero catalepsy (ED50 >30 mg/kg IP), establishing a favorable therapeutic index for D4/5-HT2A-mediated behavioral effects without motor side effects [2]. This profile makes PNU-96415E suitable for studies dissecting the relative contributions of D4 and 5-HT2A receptors to antipsychotic-like efficacy.

Glioblastoma Stem Cell Research: DRD4 Antagonist with Validated >8-Fold Tumor Selectivity and TMZ Synergism

In patient-derived glioblastoma neural stem cell (GNS) models, PNU-96415E demonstrates >8-fold selective growth inhibition compared to normal neural stem cells and fibroblasts [1]. The compound impairs autophagic flux in GNS cells, leading to accumulation of autophagic vacuoles, p62 substrate, and ubiquitinated proteins, ultimately triggering G0/G1 cell cycle arrest and apoptosis [2]. PNU-96415E also exhibits synergism with temozolomide (TMZ), the standard-of-care chemotherapeutic for glioblastoma [3]. Researchers investigating DRD4 as a therapeutic vulnerability in GBM or exploring autophagy-lysosomal pathway disruption in cancer stem cells can procure PNU-96415E as a chemically tractable tool compound.

Receptor Selectivity Profiling: Reference Compound for D4 vs. D2 Discrimination Studies

PNU-96415E's D2/D4 selectivity ratio of approximately 66:1 (D2 Ki = 199 nM; D4 Ki = 3.0 nM) positions it as a reference standard for calibrating D4 receptor engagement assays [1]. Unlike clozapine, which binds multiple off-target receptors with high affinity (muscarinic Ki = 1.9 nM; α1 Ki = 7 nM), PNU-96415E exhibits minimal muscarinic and α2 adrenergic binding (Ki > 678 nM) [2]. This cleaner selectivity profile makes PNU-96415E valuable for studies requiring D4/5-HT2A dual antagonism without confounding activity at muscarinic acetylcholine receptors, which can independently modulate cognitive and motor functions in experimental models.

Neural Stem Cell Differentiation Studies: DRD4 Antagonism Promotes Neuronal Commitment

In high-content differentiation screens using normal human neural stem cells (NSC), PNU-96415E was identified as a compound that promotes neuronal differentiation [1]. DRD4 antagonism in normal NSC induces differentiation toward VGLUT1-positive glutamatergic cortical deep layer V neurons, characterized by increased expression of NEUROG2, CTIP2, and ETV1 [2]. This application expands PNU-96415E's utility beyond oncology and psychiatry into developmental neuroscience and stem cell biology, offering a small-molecule approach to direct neuronal lineage specification without genetic manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pnu 96415E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.